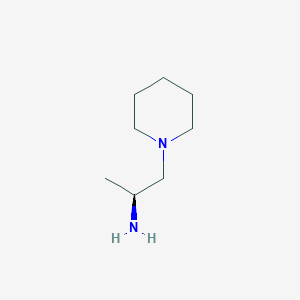
(S)-1-(2-Amino-propan-1-yl)-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-Amino-propan-1-yl)-piperidine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
(S)-1-(2-Amino-propan-1-yl)-piperidine is primarily studied for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various neurotransmitter systems, making it a candidate for treating neurological disorders such as anxiety and depression. Research has indicated that compounds with similar structures can enhance neurotransmitter signaling, potentially leading to anxiolytic and antidepressant effects in animal models .
Pain Management
Recent studies have highlighted the compound's dual action on histamine H3 and sigma-1 receptors, which are crucial in pain modulation. For instance, a study designed new ligands based on piperidine structures that demonstrated significant analgesic activity in both nociceptive and neuropathic pain models. These findings suggest that this compound could be further developed for pain management therapies .
Anticancer Research
Piperidine derivatives have been explored for their anticancer properties. The ability of this compound to modulate multiple signaling pathways involved in cancer progression positions it as a potential lead compound for developing new cancer therapies. Its interaction with the mu-opioid receptor has been linked to inhibiting cancer cell proliferation.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Neurodegeneration Studies : Research indicates that this compound may modulate neurodegenerative processes through its effects on neurotransmitter systems, suggesting potential applications in treating conditions like Alzheimer's disease.
- Dual Receptor Ligands : Investigations into dual-targeting compounds have shown that derivatives based on the piperidine core can enhance opioid analgesia while reducing side effects associated with traditional opioid therapies .
Propiedades
Fórmula molecular |
C8H18N2 |
|---|---|
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
(2S)-1-piperidin-1-ylpropan-2-amine |
InChI |
InChI=1S/C8H18N2/c1-8(9)7-10-5-3-2-4-6-10/h8H,2-7,9H2,1H3/t8-/m0/s1 |
Clave InChI |
ZFDABCDCTKLGOK-QMMMGPOBSA-N |
SMILES isomérico |
C[C@@H](CN1CCCCC1)N |
SMILES canónico |
CC(CN1CCCCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















